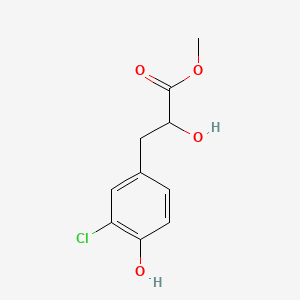
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. One common method includes the reaction of 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-oxophenyl)-2-hydroxypropanoate.
Reduction: Formation of 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(3-substituted-4-hydroxyphenyl)-2-hydroxypropanoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and chloro groups on the phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-hydroxyphenylacetic acid
- 3-chloro-4-hydroxyphenylacetamide
- 3-chloro-4-hydroxybenzeneethanol
- (+)-xylariamide A
Uniqueness
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid or amide counterparts, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C10H11ClO4 |
|---|---|
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3 |
Clave InChI |
OUYGMHCPUZALKP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
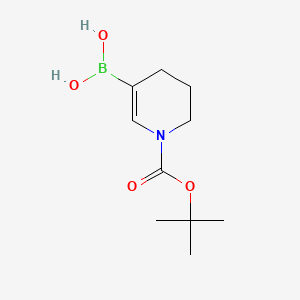
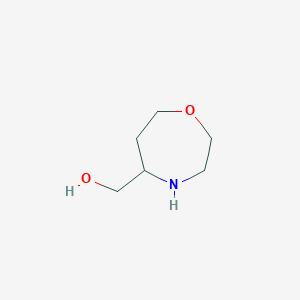
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
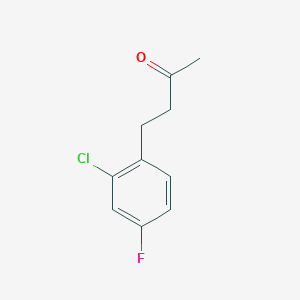
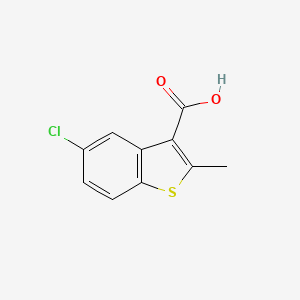
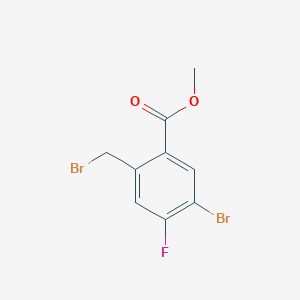

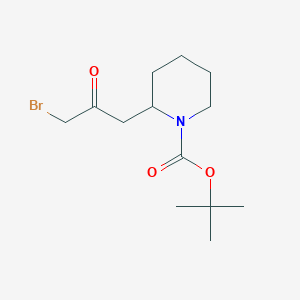
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
